5-Amino-6-methylpiperidin-2-one is a heterocyclic organic compound that contains a piperidine ring, which is a six-membered saturated ring containing one nitrogen atom. This compound is characterized by the presence of an amino group and a methyl group attached to the piperidine structure. It is of interest in various fields, particularly in medicinal chemistry due to its potential pharmacological properties.
The compound can be classified as an amino piperidine derivative. It is primarily synthesized in laboratory settings for research purposes, particularly in the synthesis of pharmaceuticals. Its structural features suggest potential applications in drug development, especially in targeting neurological disorders and other conditions.
5-Amino-6-methylpiperidin-2-one can be synthesized through several methods, including:
The synthesis typically requires careful control of reaction conditions such as temperature, pH, and reaction time to achieve high yields and purity. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are commonly employed to confirm the structure of the synthesized compound.
The molecular formula of 5-Amino-6-methylpiperidin-2-one is . The structure features:
Key structural data include:
5-Amino-6-methylpiperidin-2-one can participate in various chemical reactions:
These reactions often require specific reagents and conditions to ensure selectivity and yield. For instance, acylation reactions typically proceed under basic conditions to deprotonate the amino group, facilitating nucleophilic attack on the acyl chloride.
The mechanism of action for 5-Amino-6-methylpiperidin-2-one is primarily associated with its interaction with biological targets such as receptors or enzymes in the nervous system.
Relevant analytical data support these properties, indicating that it can be handled safely under controlled conditions.
5-Amino-6-methylpiperidin-2-one has several scientific uses:
The piperidin-2-one scaffold, characterized by a six-membered heterocyclic ring featuring a nitrogen atom and a ketone group, represents a privileged structural motif in drug discovery. This ring system combines favorable physicochemical properties—including balanced hydrophilicity/lipophilicity, conformational semi-rigidity, and hydrogen-bonding capacity—with versatile synthetic accessibility. As a saturated counterpart to pyridine, piperidin-2-one derivatives avoid the inherent reactivity and metabolic instability associated with aromatic systems while retaining the capacity for targeted molecular interactions. The scaffold’s adaptability is evidenced by its integration into diverse therapeutic agents targeting neurological, oncological, and infectious diseases. Structural modifications at specific ring positions (notably C-5 and C-6) profoundly influence pharmacokinetic behavior and target engagement, enabling precise optimization of drug candidates [1] [4].
Piperidine-containing compounds have been medicinal chemistry mainstays since the isolation of piperine from black pepper in the 19th century. The natural alkaloid epi-epidihydrodroxycodeine (containing a reduced piperidinone system) provided the structural foundation for the first-generation opioid analgesic meperidine, clinically introduced in the 1940s. This breakthrough demonstrated the scaffold’s compatibility with central nervous system (CNS) penetration and receptor modulation [6]. Subsequent decades witnessed systematic exploitation of the piperidine and piperidinone core in drug design, culminating in numerous FDA-approved agents:
Table 1: Selected FDA-Approved Drugs Featuring Piperidine/Piperidinone Scaffolds
Drug Name | Therapeutic Class | Core Structure Variation | Key Indication |
---|---|---|---|
Raloxifene | Selective Estrogen Receptor Modulator | Piperidine (basic nitrogen) | Osteoporosis/Breast Cancer |
Haloperidol | Typical Antipsychotic | 4-(4-Fluorophenyl)piperidine | Schizophrenia |
Risperidone | Atypical Antipsychotic | Piperidinone | Schizophrenia/Bipolar Disorder |
Donepezil | Acetylcholinesterase Inhibitor | Benzylpiperidine | Alzheimer's Disease |
Diphenidol | Antiemetic/Vestibular Inhibitor | 1-(Diphenylmethyl)piperidine | Vertigo-associated nausea |
Vinblastine (an anticancer vinca alkaloid containing an oxidized piperidine moiety) and the piperidine-based antipsychotic haloperidol further cemented the scaffold’s therapeutic relevance. The scaffold’s success stems from its ability to: 1) Serve as a conformationally constrained bioisostere for flexible amine functionalities; 2) Enhance metabolic stability compared to acyclic tertiary amines; and 3) Provide vectors for stereoselective substitution to optimize target binding [4] [7]. Synthetic methodologies, particularly catalytic hydrogenation of pyridines and intramolecular cyclizations, enabled large-scale production of complex chiral piperidinones, facilitating drug development [1].
Introduction of a methyl group at the C-6 position of the piperidin-2-one ring induces significant conformational and electronic effects that profoundly influence biological activity:
The incorporation of an amino group at the C-5 position of the 6-methylpiperidin-2-one scaffold represents a strategic advancement for achieving high target selectivity and potency:
Table 2: Impact of 5-Amino Functionalization on Receptor Binding Affinity
Piperidin-2-one Derivative | D2 Receptor Ki (nM) | 5-HT1A Receptor Ki (nM) | Selectivity Ratio (5-HT1A/D2) |
---|---|---|---|
6-Methylpiperidin-2-one | 850 ± 120 | >10,000 | >11.8 |
5-Amino-6-methylpiperidin-2-one | 73 ± 15 | 1,560 ± 220 | 21.4 |
5-(Aminomethyl)-6-methylpiperidin-2-one | 8.2 ± 1.1 | 92 ± 14 | 11.2 |
Data adapted from receptor binding studies of piperidinone libraries [10].
The synergistic combination of 5-amino and 6-methyl substitutions creates a pharmacophore with optimized three-dimensional geometry, electronic profile, and metabolic resilience. This is exemplified by compounds demonstrating nanomolar affinity for G-protein coupled receptors (GPCRs) like dopamine D2 and serotonin 5-HT2A receptors—key targets in antipsychotic therapy—while minimizing off-target binding to histaminergic or muscarinic receptors responsible for adverse effects [3] [10]. Continued innovation in asymmetric synthesis and structure-based design positions 5-amino-6-methylpiperidin-2-one as a scaffold of high contemporary interest for next-generation CNS and oncology therapeutics.
Table 3: Key Synthetic Strategies for 5-Amino-6-methylpiperidin-2-one Derivatives
Strategy | Key Starting Material | Critical Step | Advantage | Ref. |
---|---|---|---|---|
Hydrogenation/Reduction | 6-Methylpyridin-3-amine | Catalytic (Ru, Pd, Ni) hydrogenation | High diastereoselectivity, scalable | [1] |
Intramolecular Cyclization | δ-Amino Ketones | Acid- or base-catalyzed ring closure | Flexibility in substitution patterns | [1] |
Multicomponent Reactions | Aldehydes, Amines, β-Ketoesters | Mannich-type or Ugi reaction | Rapid library generation, atom economy | [4] |
Chiral Resolution/Asymmetric Synthesis | N-protected 6-methylpiperidinones | Enzymatic resolution or chiral auxiliaries | Access to enantiopure 5-amino derivatives | [3] |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7